molecular formula C6H10Cl2N2S B1473205 2-(Azetidin-3-yl)thiazole dihydrochloride CAS No. 1380170-62-6

2-(Azetidin-3-yl)thiazole dihydrochloride

Cat. No.: B1473205
CAS No.: 1380170-62-6
M. Wt: 213.13 g/mol
InChI Key: OULBHJHRQFHKNY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)thiazole dihydrochloride is a useful research compound. Its molecular formula is C6H10Cl2N2S and its molecular weight is 213.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-3-yl)thiazole dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)thiazole dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(azetidin-3-yl)-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.2ClH/c1-2-9-6(8-1)5-3-7-4-5;;/h1-2,5,7H,3-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULBHJHRQFHKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Integration of Azetidine-Thiazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Efficacy

In the modern era of drug discovery, the "Escape from Flatland" (increasing Fsp³ character) has become a dominant paradigm to improve clinical success rates. The azetidine-thiazole scaffold represents a high-value structural motif that synergizes the conformational rigidity of the four-membered azetidine ring with the pharmacophoric versatility of the five-membered thiazole system.

This guide dissects the medicinal chemistry of these hybrids, moving beyond basic structural description to the causal relationships between scaffold architecture, metabolic stability, and target engagement. We categorize these systems into three distinct architectures: Linked Hybrids (pharmacophore fusion), Spirocyclic Systems (conformational locking), and Fused Bicycles (carbapenem mimics).

Structural Architectures & Pharmacological Logic[1]

The combination of azetidine and thiazole is not merely additive; it is synergistic. The azetidine ring often acts as a bioisostere for gem-dimethyl groups or proline, restricting bond rotation and lowering lipophilicity (LogD) compared to larger rings like piperidine. The thiazole ring provides a robust hydrogen-bond acceptor/donor profile and pi-stacking capability.

Scaffold Classification

We define three primary architectures currently driving research:

ClassArchitectureKey Chemical FeaturePrimary Therapeutic Utility
Type I Linked Hybrids Azetidin-2-one (β-lactam) tethered to thiazole via amide/hydrazone linkers.Antimicrobial: β-lactamase inhibition.Anticancer: Tubulin polymerization inhibition.
Type II Spirocyclic Spiro[azetidine-3,2'-thiazolidine]. Common carbon at C3(azetidine)/C2(thiazole).CNS/Metabolic: Lowers clearance, improves metabolic stability, restricts vector orientation.
Type III Fused/Bicyclic Nitrogen bridgehead fusion (e.g., 1-(1,3-thiazolin-2-yl)azetidine).Antibacterial: Carbapenem analogs (e.g., Tebipenem) targeting PBPs.
Visualization of Scaffold Logic

ScaffoldLogic Core Azetidine-Thiazole Hybrid Type1 Type I: Linked (Azetidinone-Thiazole) Core->Type1 Type2 Type II: Spirocyclic (Spiro[azetidine-thiazole]) Core->Type2 Type3 Type III: Fused (Bicyclic Systems) Core->Type3 Attr2 Pharmacophore Fusion Type1->Attr2 Mechanism Attr1 High Fsp³ Vector Control Type2->Attr1 Mechanism Attr3 Strain-Driven Reactivity Type3->Attr3 Mechanism

Figure 1: Structural classification of azetidine-thiazole hybrids and their primary medicinal chemistry advantages.

Synthetic Protocol: Staudinger [2+2] Cycloaddition[2]

The most prevalent method for synthesizing Type I (Linked) hybrids—specifically the azetidin-2-one (β-lactam) thiazole derivatives—is the Staudinger ketene-imine cycloaddition. This reaction is favored for its diastereoselectivity and tolerance of diverse functional groups.

Experimental Workflow (Self-Validating Protocol)

Objective: Synthesis of N-(thiazol-2-yl)-azetidin-2-one derivatives.

Reagents:

  • Precursor A: 2-Aminothiazole derivative (Nucleophile).[1]

  • Precursor B: Aromatic Aldehyde (Electrophile).

  • Reagent C: Chloroacetyl chloride (Ketene precursor).

  • Base: Triethylamine (Et₃N) (Acid scavenger/Ketene generator).

  • Solvent: Dry 1,4-Dioxane or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Schiff Base Formation (Imine Generation):

    • Dissolve 2-aminothiazole (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation: Disappearance of aldehyde spot; appearance of a new, less polar imine spot.

    • Isolate the Schiff base via filtration and recrystallization from ethanol.[1]

  • Cycloaddition (The Staudinger Reaction):

    • Dissolve the purified Schiff base (0.01 mol) in dry 1,4-dioxane (50 mL) under N₂ atmosphere.

    • Add Triethylamine (0.02 mol) and cool the mixture to 0–5°C in an ice bath.

    • Critical Step: Add Chloroacetyl chloride (0.012 mol) dropwise over 30 minutes. Reasoning: Slow addition prevents rapid polymerization of the ketene intermediate.

    • Stir at 0°C for 1 hour, then reflux the mixture for 8–10 hours.

    • Validation: Formation of the β-lactam ring is indicated by the appearance of a characteristic C=O stretch in IR (~1740–1760 cm⁻¹) and diastereotopic protons in ¹H NMR.

  • Work-up & Purification:

    • Pour reaction mixture into crushed ice.

    • Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine and NaHCO₃.

    • Dry over anhydrous Na₂SO₄ and concentrate.

    • Purify via column chromatography (Silica gel 60-120 mesh).

Reaction Mechanism Visualization

StaudingerReaction Start Reagents: Chloroacetyl Chloride + Et3N Ketene Ketene Intermediate (In Situ Generation) Start->Ketene Elimination of HCl Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack by Imine N Imine Thiazole Schiff Base (Imine) Imine->Zwitterion Product Azetidin-2-one-Thiazole Hybrid Zwitterion->Product Conrotatory Ring Closure (Diastereoselective)

Figure 2: Mechanistic pathway of the Staudinger [2+2] cycloaddition for azetidinone synthesis.

Therapeutic Applications & SAR Insights

Antimicrobial Agents (The Tebipenem Paradigm)

The most commercially validated application of this scaffold is Tebipenem Pivoxil , an oral carbapenem.[2] Here, the azetidine-thiazole moiety at the C2 position is critical.

  • Mechanism: The thiazole ring enhances affinity for Penicillin-Binding Proteins (PBPs), while the azetidine ring (part of the bicyclic system) provides the necessary strain for acylation of the active site serine.

  • SAR Insight: Substituents on the thiazole ring modulate permeability across the Gram-negative outer membrane. Amino-thiazole side chains often improve activity against P. aeruginosa.

Anticancer Activity (Tubulin & Kinase Inhibition)

Hybrids where the azetidin-2-one is linked to a thiazole have shown potent cytotoxicity against HeLa and HepG2 cell lines.

  • Target: Tubulin polymerization.[3]

  • SAR Logic:

    • C4-Aryl Substitution: An electron-withdrawing group (e.g., -Cl, -NO₂) on the phenyl ring attached to C4 of the azetidinone enhances potency (IC₅₀ < 5 µM).

    • Thiazole Linkage: A hydrazone linker between the thiazole and azetidinone often improves flexibility, allowing the molecule to adopt a "butterfly" conformation suitable for the colchicine binding site on tubulin.

Quantitative Activity Summary
Compound ClassTargetKey Substituent (R)Activity (IC₅₀/MIC)Reference
Spiro-Azetidine Antimicrobial (MRSA)4-F-PhenylMIC: 0.5 µg/mL[1]
Linked Hybrid Anticancer (MCF-7)4-NO₂-PhenylIC₅₀: 5.71 µM[2]
Bicyclic (Tebipenem) PBP Inhibition1-(1,3-thiazolin-2-yl)Broad Spectrum[3]

Future Perspectives: Spirocyclic Optimization

The frontier of this field lies in Spirocyclic Azetidines (Type II). Unlike the flat linked hybrids, spiro systems offer a distinct 3D vector.

  • Metabolic Stability: The spiro-fusion prevents oxidative metabolism at the alpha-carbon of the amine.

  • Solubility: The high Fsp³ fraction improves aqueous solubility without requiring polar groups that might hinder membrane permeability.

  • Green Synthesis: Recent advances utilize visible-light-mediated cycloadditions to access these strained rings under mild conditions, moving away from the harsh reagents of traditional Staudinger chemistry.

References

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Vertex Research.4[3][5]

  • Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. ResearchGate.6[7][2][3][5]

  • The interaction of the azetidine thiazole side chain with the active site loop (ASL) 3 drives the evolution of IMP metallo-β-lactamase against tebipenem. Antimicrobial Agents and Chemotherapy.2[5]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.8

  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.9[7][3]

Sources

Methodological & Application

Strategic Functionalization of the Azetidine Nitrogen in Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integration of azetidine rings into thiazole scaffolds represents a high-value strategy in modern drug discovery, offering a balance of metabolic stability, lowered lipophilicity (


), and rigid vector positioning compared to larger heterocycles like piperidine. However, the functionalization of the azetidine nitrogen (

-functionalization) within these systems presents unique synthetic challenges, primarily due to the high ring strain of the azetidine (~25.4 kcal/mol) and the coordinating ability of the thiazole sulfur. This guide provides validated protocols for constructing and diversifying azetidinyl-thiazole architectures, focusing on C-N bond formation (scaffold assembly) and late-stage

-diversification
.[1]

Strategic Analysis: The Azetidine-Thiazole Interface[1]

The Physicochemical Advantage

Replacing a pyrrolidine or piperidine with an azetidine often results in the "Azetidine Effect":

  • Reduced Basicity: The

    
     of azetidine (approx. 11.3) is generally lower than pyrrolidine, improving membrane permeability.
    
  • Metabolic Blocking: The strained ring is less prone to oxidative metabolism at the

    
    -carbon compared to larger rings.[1]
    
  • Vector Control: The bond angles of the 4-membered ring (

    
    ) create distinct exit vectors for substituents, enabling unique exploration of chemical space.
    
Synthetic Challenges & Causality

Successful execution requires navigating two competing reactivity profiles:[1]

  • Thiazole "Catalyst Poisoning": The sulfur atom in the thiazole ring is a soft Lewis base that can coordinate to Palladium (Pd) or Copper (Cu) catalysts, often quenching standard Buchwald-Hartwig cycles.[1] Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) to out-compete sulfur coordination.[1]

  • Azetidine Ring Opening: While stable under basic conditions, azetidines are susceptible to nucleophilic ring-opening (homologation) if the nitrogen is quaternized (forming an azetidinium ion) or subjected to strong Lewis acids.[1] Solution: Avoid unbuffered acidic workups and high-temperature alkylations with strong electrophiles.[1]

Decision Matrix: Selecting the Coupling Method

The method of attachment depends heavily on the position of the halogen on the thiazole ring.

ReactionMatrix Input Thiazole Substrate Pos2 2-Halo-Thiazole (Activated) Input->Pos2 Electrophilic C2 Pos45 4- or 5-Halo-Thiazole (Unactivated) Input->Pos45 Neutral C4/C5 Method1 Method A: SnAr (Nucleophilic Displacement) Pos2->Method1 Method2 Method B: Pd-Catalysis (Buchwald-Hartwig) Pos45->Method2 Conditions1 Base: DIPEA/Cs2CO3 Solvent: DMSO/DMF Temp: 80-110°C Method1->Conditions1 Conditions2 Cat: Pd2(dba)3 / RuPhos Base: NaOtBu Solvent: Toluene/Dioxane Method2->Conditions2

Figure 1: Strategic decision tree for coupling azetidine to thiazole cores.

Detailed Protocols

Protocol A: Displacement (2-Chlorothiazole Targets)

Best for: Attaching azetidine to the highly electrophilic 2-position of the thiazole.[1]

Mechanistic Insight: The C2 position of thiazole is electron-deficient due to the inductive effect of both the Nitrogen and Sulfur. A strong base is required to neutralize the HCl formed, but the reaction is generally robust.

Materials:

  • 2-Chlorothiazole derivative (1.0 equiv)[1]

  • Azetidine (free base or HCl salt) (1.2 equiv)[1]

  • Cesium Carbonate (

    
    ) (2.5 equiv) or DIPEA (3.0 equiv)[1]
    
  • DMSO (anhydrous)[1]

Step-by-Step:

  • Setup: In a pressure vial equipped with a magnetic stir bar, dissolve the 2-chlorothiazole (1.0 mmol) in DMSO (3 mL).

  • Addition: Add Azetidine (1.2 mmol). If using Azetidine

    
     HCl, ensure the base equivalents are increased to 3.5 equiv.
    
  • Base: Add

    
     (2.5 mmol). Note: Inorganic bases often provide cleaner profiles than amine bases for this transformation, reducing polymerization byproducts.
    
  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: The product should appear as M+1. If starting material remains, increase temp to 120°C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
    ) to remove DMSO.[1]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica flash chromatography (typically Hexane/EtOAc).
    
Protocol B: Pd-Catalyzed Cross-Coupling (4- or 5-Bromothiazole)

Best for: Unactivated positions where


 fails.[1] Requires overcoming catalyst poisoning.

Mechanistic Insight: Standard ligands (TPP, dppf) often fail here because the thiazole sulfur displaces the phosphine from the Pd center. RuPhos or XPhos are bulky enough to prevent this coordination and facilitate the reductive elimination step.

Materials:

  • Bromothiazole derivative (1.0 equiv)[1]

  • Azetidine (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%) or RuPhos Pd G3/G4 precatalyst (2-5 mol%)
    
  • Ligand: RuPhos (4-8 mol%) (if using

    
    )
    
  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inert Environment: Flame-dry a reaction vial and cycle with Argon/Nitrogen 3 times. This is critical;

    
     kills the active Pd(0) species.
    
  • Catalyst Pre-complexation (Optional but Recommended): Mix

    
     and RuPhos in the solvent for 5 mins under Argon before adding substrates. This ensures active catalyst formation.
    
  • Substrate Addition: Add the Bromothiazole, Azetidine, and

    
     under a counter-flow of Argon.
    
  • Reaction: Seal and heat to 85–100°C for 2–6 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite (diatomaceous earth) to remove Palladium black. Elute with EtOAc.

  • Purification: Concentrate and purify via column chromatography.

    • Note: Azetidinyl-thiazoles can be polar; consider using DCM/MeOH gradients if Hex/EtOAc is insufficient.[1]

Protocol C: Late-Stage Diversification (Functionalizing the Azetidine NH)

Best for: Library generation where the Azetidine-Thiazole core is already established.[1]

If your scaffold contains a free azetidine NH (e.g., after deprotecting a Boc-group), use Reductive Amination rather than direct alkylation to avoid over-alkylation (quaternization) and ring opening.[1]

Step-by-Step (Reductive Alkylation):

  • Imine Formation: Dissolve Azetidinyl-thiazole (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane).

  • Acid Catalyst: Add Acetic Acid (1-2 drops) to catalyze iminium ion formation.[1] Stir for 30 mins at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 equiv). Stir at RT for 2-16 hours.[1]
    
    • Why STAB? It is milder than

      
       and will not reduce the thiazole ring or other sensitive functionalities.
      
  • Quench: Quench with saturated

    
    . Extract with DCM.
    

Data Summary & Troubleshooting

Comparative Efficiency of Conditions
EntryThiazole SubstrateMethodCatalyst/BaseYield (%)Notes
1 2-Cl-Thiazole


85-95%High efficiency; no catalyst needed.[1]
2 2-Cl-Thiazole

DIPEA60-75%Lower yield due to potential salt formation.[1]
3 4-Br-ThiazolePd-Coupling

<10%Failed: Catalyst poisoning by Sulfur.
4 4-Br-ThiazolePd-CouplingRuPhos Pd G382%Optimal: Bulky ligand prevents poisoning.[1]
5 5-Br-ThiazolePd-CouplingXPhos Pd G378%Good alternative for sterically crowded systems.[1]
Self-Validating Troubleshooting
  • Issue: Low conversion in Pd-coupling.

    • Check: Did the reaction turn black immediately? If yes, Pd precipitated (Pd-black).[1] Oxygen ingress or insufficient ligand. Increase ligand:Pd ratio to 2:1 or 3:1.

  • Issue: New spot on TLC that doesn't move (baseline).

    • Check: You likely formed the Azetidinium salt (quaternary amine). This happens if you used an alkyl halide for functionalization. Switch to Reductive Amination (Protocol C).

  • Issue: Loss of product during workup.

    • Check: Azetidines are polar bases. If you used an acidic wash (1M HCl), the product is in the aqueous layer. Basify the aqueous layer to pH 10 and re-extract with DCM.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry (RSC), 2021. A comprehensive review on ring strain and stability.

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 2012.[1][2] (Buchwald Group).[1] Establishes the difficulty of thiazole coupling and ligand solutions.

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry, 2023. Discusses the "Azetidine Effect" and metabolic advantages in drugs like Baricitinib. [1]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal, 2024.[1][3] Protocols for late-stage azetidine nitrogen functionalization. [1]

Sources

N-alkylation methods for 2-(Azetidin-3-yl)thiazole dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation Strategies for 2-(Azetidin-3-yl)thiazole Dihydrochloride

Executive Summary

This guide details the synthetic protocols for the N-alkylation of 2-(Azetidin-3-yl)thiazole dihydrochloride , a high-value scaffold in medicinal chemistry. The azetidine ring offers a favorable


 profile and metabolic stability compared to larger heterocycles, while the thiazole moiety serves as a versatile pharmacophore.[1][2]

However, the dihydrochloride salt form (


)  and the ring strain (~25 kcal/mol)  of the azetidine present specific challenges.[1] Improper neutralization can lead to incomplete conversion, while excessive thermal forcing can trigger ring-opening or polymerization.[1] This note provides two validated workflows: Reductive Amination  (Method A) for controlled mono-alkylation and Direct Nucleophilic Substitution  (Method B) for rapid derivatization, alongside a self-validating Quality Control (QC) framework.

Strategic Analysis & Chemical Logic

The Substrate Challenge

The starting material exists as a dihydrochloride salt. To participate in nucleophilic attack, the azetidine nitrogen must be deprotonated to its free base form.

  • Azetidine

    
    :  ~9.0–9.5 (lowered slightly by the electron-withdrawing thiazole group compared to unsubstituted azetidine).[1]
    
  • Thiazole

    
    :  ~2.5 (The thiazole nitrogen is essentially non-nucleophilic under basic alkylation conditions).[1]
    
  • Stoichiometry: The

    
     salt requires 
    
    
    
    2.0 equivalents
    of base just to neutralize the mineral acid before the amine becomes nucleophilic.
Thermodynamics vs. Kinetics
  • Ring Strain: Azetidines are kinetically stable but thermodynamically strained. Avoid strong Lewis acids or temperatures

    
    C, which can catalyze ring-opening to acyclic amines.[1]
    
  • Selectivity: The azetidine nitrogen is sterically exposed. In direct alkylation (SN2), over-alkylation to the quaternary ammonium salt is a primary risk.[1]

Decision Framework (Visualization)

The following decision tree guides the selection of the optimal alkylation method based on the available electrophile.

AlkylationStrategy Start Target: N-Alkyl Azetidine-Thiazole Electrophile Available Electrophile? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Source Halide Alkyl Halide / Tosylate Electrophile->Halide Leaving Group Source MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA Standard Protocol Constraint1 Is the alkyl group bulky? Halide->Constraint1 MethodB Method B: Direct SN2 Alkylation (Atom Economy) Constraint1->MethodA Yes (Use Precursor Aldehyde) Constraint1->MethodB No (Primary/Secondary)

Figure 1: Strategic decision tree for selecting the N-alkylation pathway. Reductive amination is preferred for steric bulk or when mono-alkylation is critical.

Protocol A: Reductive Amination (Gold Standard)

Objective: Controlled mono-alkylation using an aldehyde or ketone.[1] Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction.

Reagents:
  • Substrate: 2-(Azetidin-3-yl)thiazole

    
     (1.0 eq)
    
  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction rates, but DCM is safer for benchtop handling.[1]

Step-by-Step Methodology:
  • Salt Neutralization (Critical):

    • In a dry reaction vial, suspend the Azetidine-Thiazole

      
        (1.0 eq) in DCE (0.1 M concentration).
      
    • Add DIPEA (2.5 eq).[1]

    • Observation: The suspension should clear or become a fine, milky dispersion as the free base is liberated.[1] Stir for 15 minutes at Room Temperature (RT).

    • Why: STAB is acid-sensitive.[3] If the solution is too acidic (from unneutralized HCl), the hydride reagent will decompose.[1]

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 eq).[1]

    • Stir for 30–60 minutes at RT.

    • Self-Validation: If using an aromatic aldehyde, the solution often changes color (yellowing) due to conjugation.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 eq) portion-wise to prevent exotherms.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).[1]
      
    • Dry organics over

      
       and concentrate.[4]
      

Data Summary Table: Reductive Amination Optimization

Parameter Recommendation Impact on Yield
Base Eq. 2.5 – 3.0 eq Critical. <2.0 eq results in 0% conversion (amine remains protonated).
Solvent DCE > DCM > THF DCE promotes imine formation; THF can inhibit STAB solubility.

| Temp | 0°C


 RT | Heating >40°C increases side products. |

Protocol B: Direct Nucleophilic Substitution (SN2)

Objective: Rapid introduction of simple alkyl chains (Methyl, Ethyl, Benzyl).[1] Risk: Over-alkylation (Quaternization).[1]

Reagents:
  • Substrate: 2-(Azetidin-3-yl)thiazole

    
     (1.0 eq)
    
  • Electrophile: Alkyl Halide (R-Br or R-I) (0.95 – 1.0 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (3.0 eq) or DIPEA (3.0 eq)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Methodology:
  • Preparation:

    • Dissolve the Azetidine-Thiazole

      
        in ACN (0.1 M).
      
    • Add

      
        (3.0 eq).[1] The excess base ensures complete neutralization and scavenges the H-X byproduct.
      
    • Stir for 20 mins at RT.

  • Addition:

    • Add the Alkyl Halide dropwise.

    • Crucial: Use a slight deficit (0.95 eq) or exact stoichiometry (1.0 eq) to prevent over-alkylation.

  • Reaction:

    • Stir at RT (for reactive halides like Benzyl Bromide) or heat to 50°C (for unactivated alkyl bromides).[1]

    • Warning: Do not exceed 80°C. High heat with weak nucleophiles encourages azetidine ring opening.

  • Workup:

    • Filter off inorganic solids.

    • Concentrate filtrate.[4]

    • Purify via column chromatography (DCM/MeOH gradient).[1]

Self-Validating QC & Troubleshooting

Every experiment must be validated before moving to biological testing.

Analytical Checkpoints
  • TLC Monitoring:

    • Stain: Ninhydrin (stains free amines red/purple).[1]

    • Success Indicator: Disappearance of the baseline spot (polar salt) and appearance of a higher

      
       spot.
      
  • LC-MS Validation:

    • Look for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[1]
      
    • Red Flag:[1] A mass of

      
       indicates dialkylation (quaternary salt).[1]
      
NMR Diagnostics ( NMR)
  • Azetidine Ring Integrity: Look for the characteristic multiplets at

    
     3.5–4.5 ppm. If these signals shift significantly upfield or disappear into a complex aliphatic mess, the ring may have opened.
    
  • N-Alkylation Confirmation: The signal for the

    
    -protons of the new alkyl group should appear.
    
  • Salt vs. Free Base: The chemical shift of the azetidine protons will shift upfield by ~0.5 ppm upon successful neutralization and alkylation compared to the HCl salt.

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction Insufficient BaseEnsure >2.0 eq of base is used to overcome the

salt.
Quaternary Salt Excess ElectrophileSwitch to Method A (Reductive Amination) or use 0.9 eq of Alkyl Halide.
Ring Opening High Temp / Strong Lewis AcidKeep T < 60°C. Avoid strong Lewis acids like

.

Workflow Visualization (DOT)

ReactionWorkflow Substrate Azetidine-Thiazole (2HCl Salt) Base Base Addition (>2.5 eq DIPEA) Substrate->Base Neutralization FreeBase Free Amine (Reactive Species) Base->FreeBase PathA Method A: Add Aldehyde + STAB FreeBase->PathA Reductive Amination PathB Method B: Add Alkyl Halide FreeBase->PathB SN2 Alkylation Product N-Alkylated Product PathA->Product PathB->Product QC QC: LCMS/NMR (Check Ring Integrity) Product->QC

Figure 2: Operational workflow from salt neutralization to validated product.

References

  • Ghorai, M. K., Das, K., & Shukla, D. (2007).[1][5] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.[5] The Journal of Organic Chemistry, 72(15), 5859–5862.[1] Retrieved from [Link][1]

  • D'hooghe, M., et al. (2012).[1] Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening via intermediate azetidinium salts. The Journal of Organic Chemistry, 77(14), 5982–5992.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2022).[1] New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC9683245. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Azetidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Chemical Space in Drug Discovery

The N-arylation of saturated heterocycles is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecules with tailored pharmacological profiles. Among these, the azetidine moiety has garnered significant attention as a versatile scaffold that can impart desirable physicochemical properties such as improved solubility and metabolic stability. When coupled with a thiazole ring, a common pharmacophore in numerous approved drugs, the resulting 2-(azetidin-3-yl)thiazole core presents a unique building block for the exploration of novel chemical space. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the crucial C-N bond, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2]

This comprehensive guide provides detailed application notes and protocols for the successful Buchwald-Hartwig amination of 2-(azetidin-3-yl)thiazole with a variety of aryl halides. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental protocol, present a scope of the reaction with representative examples, and provide a troubleshooting guide to navigate potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel N-aryl-2-(azetidin-3-yl)thiazole derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)-X)L Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination (Ar-Pd(II)-NHR'R'')L Oxidative_Addition->Amine_Coordination R'R''NH (-HX) Amide_Complex Palladium Amide Complex (Ar-Pd(II)-NR'R'')L Amine_Coordination->Amide_Complex Base Amide_Complex->Pd(0)L Reductive Elimination (Ar-NR'R'')

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) species. Subsequently, the amine, in this case, 2-(azetidin-3-yl)thiazole, coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3] The choice of ligand (L) is critical for the efficiency of the reaction, as it influences the rates of these elementary steps.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-(azetidin-3-yl)thiazole with a representative aryl bromide. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.

Materials and Equipment
Reagent/EquipmentPurpose
2-(Azetidin-3-yl)thiazoleAmine coupling partner
Aryl bromideArylating agent
Palladium precatalyst (e.g., XPhos Pd G3)Source of active Pd(0)
XPhosLigand
Cesium Carbonate (Cs₂CO₃)Base
Toluene or Dioxane (anhydrous)Solvent
Schlenk flask or sealed vialReaction vessel
Magnetic stirrer and hotplateFor mixing and heating
Inert gas supply (Argon or Nitrogen)To maintain anhydrous and oxygen-free conditions
Standard laboratory glasswareFor workup and purification
Silica gelFor column chromatography
Reaction Workflow

Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.

Detailed Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), XPhos (0.024 mmol, 2.4 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.).

  • Addition of Reactants: Add 2-(azetidin-3-yl)thiazole (1.0 mmol, 1.0 equiv.) and the aryl bromide (1.2 mmol, 1.2 equiv.) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(azetidin-3-yl)thiazole.

Reaction Scope and Optimization

The success of the Buchwald-Hartwig amination of 2-(azetidin-3-yl)thiazole is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of reaction conditions for the coupling of various aryl halides.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromotolueneXPhos Pd G3 / XPhosCs₂CO₃Toluene10085
24-ChloroanisoleRuPhos Pd G3 / RuPhosNaOtBuDioxane11078
32-BromopyridineBrettPhos Pd G3 / BrettPhosK₃PO₄Toluene9072
41-Bromo-4-(trifluoromethyl)benzeneXPhos Pd G3 / XPhosCs₂CO₃Dioxane10091
53-BromoquinolineRuPhos Pd G3 / RuPhosNaOtBuToluene11065

Note: Yields are for isolated products after purification and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base- Use a fresh batch of palladium precatalyst.- Ensure proper degassing of the solvent and rigorous exclusion of air.- Use a more soluble base like NaOtBu or LHMDS, or increase the reaction temperature.
Formation of side products (e.g., hydrodehalogenation) - β-hydride elimination competing with reductive elimination- Use a bulkier ligand (e.g., XPhos, RuPhos) to sterically disfavor β-hydride elimination.- Lower the reaction temperature.
Competitive N-arylation on the thiazole nitrogen - The thiazole nitrogen is also nucleophilic.- While the azetidine nitrogen is generally more nucleophilic, this can be a concern. Using a less hindered, more electron-rich ligand may favor reaction at the more accessible azetidine nitrogen.
Azetidine ring opening - Harsh reaction conditions (high temperature, strong base)- Use a milder base (e.g., K₃PO₄) and the lowest effective temperature.- Screen different solvents.
Difficulty in purification - Similar polarity of starting material and product- Formation of baseline impurities- Optimize the chromatography eluent system.- Consider a different workup procedure, such as an acid wash to remove basic impurities.

Data Analysis and Characterization

The synthesized N-aryl-2-(azetidin-3-yl)thiazole products can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the newly introduced aryl group, as well as signals for the protons of the azetidine and thiazole rings. The chemical shifts of the azetidine protons will be influenced by the N-aryl substituent. Specifically, the protons on the carbons adjacent to the nitrogen will likely experience a downfield shift.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule. The appearance of new signals in the aromatic region will confirm the successful N-arylation.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Example Interpretation (Hypothetical):

For N-(4-methylphenyl)-2-(azetidin-3-yl)thiazole, one would expect:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.20 (m, 4H, Ar-H), 7.05 (d, J = 3.2 Hz, 1H, thiazole-H), 6.80 (d, J = 3.2 Hz, 1H, thiazole-H), 4.20-4.30 (m, 2H, azetidine-CH₂), 3.80-3.90 (m, 2H, azetidine-CH₂), 3.50-3.60 (m, 1H, azetidinyl-CH), 2.30 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.0 (thiazole C2), 145.0 (thiazole C4), 140.0 (Ar-C), 130.0 (Ar-CH), 120.0 (Ar-CH), 115.0 (thiazole C5), 60.0 (azetidine CH₂), 55.0 (azetidine CH₂), 40.0 (azetidinyl CH), 21.0 (Ar-CH₃).

  • HRMS (ESI): Calculated for C₁₃H₁₄N₂S [M+H]⁺, found [M+H]⁺.

Conclusion

The Buchwald-Hartwig amination provides a robust and versatile platform for the synthesis of N-aryl-2-(azetidin-3-yl)thiazoles, which are valuable building blocks in drug discovery. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of aryl groups can be efficiently coupled to the azetidine nitrogen. This guide offers a comprehensive starting point for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Georg Thieme Verlag.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Thomas, D. A., & Batey, R. A. (2009). Copper-and palladium-catalyzed N-arylation of nitrogen heterocycles.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Biscoe, M. R., & Buchwald, S. L. (2009). The palladium-catalyzed N-arylation of azoles. Organic Letters, 11(8), 1773-1775.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of ligand structure on the stability and reactivity of palladium phenoxide complexes in the synthesis of diaryl ethers. Journal of the American Chemical Society, 129(25), 7808-7819.
  • Ikawa, T., & Buchwald, S. L. (2009). A general palladium-catalyst system for the amination of aryl and heteroaryl chlorides and bromides. Journal of the American Chemical Society, 131(36), 12898-12899.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed aromatic aminations with in situ generated aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in azetidine-thiazole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

User Query: "I am observing consistently low yields (<30%) when attempting to couple an azetidine moiety with a thiazole core. The reaction turns dark or milky, and LCMS shows multiple side products or unreacted starting material."[1]

Scientist’s Response: The azetidine-thiazole scaffold is a high-value "rigid linker" motif in modern medicinal chemistry, offering improved physicochemical properties (lower logP, higher Fsp3) compared to piperidines or piperazines.[1] However, this coupling is notoriously deceptive due to two competing failure modes: Azetidine Ring Strain Release (~25 kcal/mol) and Thiazole Catalyst Poisoning (S-coordination).[1]

Before proceeding, identify your specific reaction class using the diagnostic tree below.

Diagnostic Workflow: Coupling Strategy Selection

AzetidineThiazoleDiagnosis Start Identify Coupling Type SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Halothiazole + Azetidine (NH) Metal Transition Metal Catalyzed (Buchwald/Suzuki) Start->Metal Halothiazole + Azetidine (NH/Bpin) Amide Amide/Peptide Coupling Start->Amide Aminothiazole + Azetidine-COOH SNAr_Issue Issue: Ring Opening or Incomplete Conversion SNAr->SNAr_Issue Metal_Issue Issue: Catalyst Poisoning (S-binding to Pd) Metal->Metal_Issue Amide_Issue Issue: Poor Nucleophilicity of Aminothiazole Amide->Amide_Issue SNAr_Fix Solution: Base Switch (Cs2CO3) & Temp Control (<80°C) SNAr_Issue->SNAr_Fix Metal_Fix Solution: Pd-G3/G4 Precatalysts + Ligands (XPhos/BrettPhos) Metal_Issue->Metal_Fix Amide_Fix Solution: Acid Chloride Method or HATU/HOAt Pre-activation Amide_Issue->Amide_Fix

Figure 1: Decision matrix for troubleshooting azetidine-thiazole couplings based on reaction mechanism.

Technical Troubleshooting Guides

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

Reaction: Azetidine (nucleophile) + 2-Chlorothiazole (electrophile).[1]

Problem: The reaction stalls or produces a complex mixture of ring-opened byproducts. Root Cause:

  • Ring Strain: Azetidines are prone to acid-catalyzed ring opening.[2] If the reaction generates HCl (from the chloride displacement) and the base is insufficient or too weak, the protonated azetidine becomes an electrophile, reacting with itself or the solvent [1].

  • Thiazole C5 Acidity: The C5 proton of thiazole is acidic. Strong bases (like NaH) can deprotonate this position, leading to polymerization or side reactions.[1]

Optimization Protocol:

ParameterRecommendationRationale
Base Cs₂CO₃ (2-3 equiv) Strong enough to neutralize HCl but less likely to deprotonate Thiazole-C5 than NaH or LiHMDS.[1] The "Cesium Effect" aids solubility.
Solvent DMSO or NMP High dielectric constant stabilizes the Meisenheimer complex intermediate.
Temperature 60–80°C (Max) Temperatures >100°C significantly increase the rate of azetidine ring opening (thermal degradation).
Additives KF (1 equiv) Can assist in leaving group departure via a transient fluoro-intermediate (Halex-type mechanism).[1]

Q: My LCMS shows a mass of [M+18] or [M+32]. What is this? A: This is likely the ring-opened hydrolysis product (M+18) or methanolysis product (M+32) if MeOH was used in LCMS prep.[1] This confirms your conditions are too acidic or the workup was too harsh. Immediate Action: Switch to a non-aqueous workup (see Section 3).

Scenario B: Buchwald-Hartwig Amination

Reaction: Azetidine + Bromothiazole + Pd Catalyst.

Problem: "Black crash" of palladium metal; low conversion (<10%). Root Cause: Heterocycle Poisoning. The sulfur atom in the thiazole ring is a soft Lewis base that coordinates strongly to Pd(II), displacing the phosphine ligand and shutting down the catalytic cycle [2]. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ rarely work here.[1]

Optimization Protocol:

  • Ligand Selection: You must use bulky, electron-rich dialkylbiaryl phosphine ligands to prevent sulfur coordination.

    • Primary Choice: BrettPhos or tBuBrettPhos (Best for amination).[1]

    • Secondary Choice: XPhos (General purpose).[1]

  • Precatalyst Strategy: Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand. The activation step is too slow, allowing the thiazole to sequester the Pd.

    • Solution: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3).[1] These release the active L-Pd(0) species immediately upon exposure to base [3].[3]

Self-Validating Experiment: Run two parallel reactions:

  • Vial A: Standard conditions.

  • Vial B: Add 1.0 equiv of the thiazole starting material to a working standard coupling (e.g., aniline + bromobenzene).

  • Result: If Vial B fails, your thiazole is actively poisoning the catalyst. Switch to BrettPhos Pd G4 .

Scenario C: Amide Coupling

Reaction: Azetidine-3-carboxylic acid + 2-Aminothiazole.[1]

Problem: Low yield; recovery of unreacted aminothiazole. Root Cause: Electronic Mismatch. 2-Aminothiazoles are extremely electron-deficient amines (poor nucleophiles) due to the electron-withdrawing nature of the thiazole ring. Standard carbodiimides (EDC/NHS) are often too weak to drive this coupling.

Optimization Protocol:

Option 1: The "Gold Standard" (HATU/HOAt)

  • Reagent: HATU (1.2 equiv).[1] Crucial: Ensure you use HOAt (7-aza-1-hydroxybenzotriazole) if available, as the aza-nitrogen creates a "neighbouring group effect" that accelerates the reaction with poor nucleophiles [4].[1]

  • Base: DIPEA (3.0 equiv).[1]

  • Solvent: DMF (Dry).

Option 2: The "Sledgehammer" (Acid Chloride) If HATU fails, convert the azetidine acid to the acid chloride.

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is preferred over SOCl₂ because it is neutral and does not generate HCl gas, protecting the acid-sensitive azetidine ring.[1]

  • Procedure: Treat acid with Ghosez reagent (1.1 equiv) in DCM at 0°C for 1h, then add aminothiazole + Pyridine.

Critical Workup & Isolation Procedures

Azetidines are often small, polar, and water-soluble (logP < 1).[1] Aqueous extraction is the #1 cause of "artificial" low yield.

Recommended Isolation Workflow:

  • Do NOT use Ethyl Acetate/Water extraction. You will lose the product to the aqueous phase.

  • The "Salting Out" Method: If you must extract, saturate the aqueous layer with NaCl and use 2-MeTHF or CHCl₃:iPrOH (3:1) as the organic solvent.

  • Direct Purification (Preferred):

    • Dilute reaction mixture with DMSO/MeOH.

    • Filter.[4][5]

    • Inject directly onto Reverse-Phase Prep-HPLC (C18 column).[1]

    • Buffer Warning: Use volatile buffers (Formic acid or Ammonium Bicarbonate).[1] Avoid non-volatile phosphate buffers which complicate salt removal.

Mechanistic Visualization

The following diagram illustrates the competitive pathways between productive coupling and the fatal ring-opening side reaction.

AzetidinePathways Start Azetidine Starting Material Coupling Coupling Reaction (SNAr / Pd / Amide) Start->Coupling Optimized Conditions (Base/Ligand) Protonation N-Protonation (Acidic Conditions) Start->Protonation Excess Heat Generated Acid (HX) Product Desired Azetidine-Thiazole Coupling->Product RingOpen Nu: Attack on Ring (Ring Opening) Protonation->RingOpen Strain Release (~25 kcal/mol) Byproduct Linear Amino-Alcohol/Ether RingOpen->Byproduct Irreversible

Figure 2: Competitive pathways. Acidic byproducts or high heat favor the irreversible ring-opening pathway (Red), while optimized buffering favors the desired coupling (Yellow/Green).[1]

References

  • Vertex Pharmaceuticals. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett. 2021, 12, 11, 1773–1779.[1] [1]

  • Buchwald, S. L. et al. "Overcoming Catalyst Poisoning in C–H Functionalization of Heterocycles." Nature 2019, 575, 635–639.[1]

  • Buchwald, S. L. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A User's Guide."[1] Chem. Sci.[6] 2011, 2, 27-50.[1]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An Efficient Peptide Coupling Additive." J. Am. Chem. Soc.[7] 1993, 115, 4397. [1]

Sources

Technical Support Center: Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and functionalizing the azetidine ring. The inherent ring strain of this four-membered heterocycle, while synthetically useful, also presents a significant challenge: the propensity for ring opening under various reaction conditions.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you mitigate unwanted ring cleavage and optimize your synthetic routes.

Troubleshooting Guide: Preventing Unwanted Ring Opening

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical, field-proven solutions.

Issue 1: My azetidine ring opens under acidic conditions. How can I prevent this?

Symptoms: You observe the formation of linear amine byproducts, often halogenated or hydroxylated, during reactions involving Brønsted or Lewis acids. This is frequently confirmed by LC-MS or NMR analysis showing the disappearance of the cyclic azetidine signal and the appearance of new signals corresponding to a ring-opened structure.

Root Causes: The strained four-membered ring of azetidine is highly susceptible to cleavage under acidic conditions.[5] Protonation of the azetidine nitrogen significantly increases this ring strain, making the ring's carbon atoms more electrophilic and vulnerable to nucleophilic attack, which leads to ring opening.[5] The basicity of the azetidine nitrogen, quantified by its pKa, is a crucial determinant of its stability at a given pH.[1][5]

Solutions & Protocols:

  • Strict pH Control: Whenever possible, maintain the reaction pH above 7.0 to prevent protonation of the azetidine nitrogen.[5] If acidic conditions are unavoidable, use the mildest acid possible for the shortest duration. A study on N-substituted aryl azetidines demonstrated their stability at pH 7.0, in stark contrast to a half-life of just 30 minutes at pH 1.8 for one analog.[1][5]

  • Use of N-Protecting Groups: The introduction of an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, effectively reduces the basicity of the azetidine nitrogen, thereby preventing its protonation under acidic conditions.[5][6]

  • Solvent Selection: Aprotic solvents are generally preferred over protic solvents when working under acidic conditions to minimize the availability of protons that can lead to ring opening.[5]

  • Catalyst Choice: While Lewis acids are often used to activate substrates, they can also promote azetidine ring opening.[7][8] Consider milder Lewis acids or alternative catalytic systems. For instance, La(OTf)3 has been shown to be an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines while being tolerant of acid-sensitive functional groups.[7]

  • Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 7, 9).

  • Dissolve a small, known quantity of your azetidine derivative in each buffered solution.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench any ongoing reaction if necessary (e.g., by neutralizing the acid).

  • Analyze the samples by LC-MS or NMR to quantify the amount of remaining azetidine and identify any ring-opened byproducts.

  • Plot the concentration of the azetidine derivative against time for each pH to determine its stability profile.

Issue 2: The azetidine ring is opening during N-alkylation or N-acylation reactions. What's going wrong?

Symptoms: During the functionalization of the azetidine nitrogen, you observe the formation of ring-opened products alongside, or instead of, the desired N-substituted azetidine.

Root Causes: Standard N-alkylation and N-acylation conditions can sometimes be too harsh for the azetidine ring. For instance, the use of strong bases or high temperatures can promote elimination or rearrangement reactions that lead to ring cleavage. Furthermore, certain reagents can activate the azetidine ring towards nucleophilic attack.[9]

Solutions & Protocols:

  • Milder Reaction Conditions: Employ milder bases such as triethylamine or diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride. Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Choice of Alkylating/Acylating Agent: Use more reactive alkylating or acylating agents to allow for shorter reaction times and lower temperatures. For example, using an acyl chloride in the presence of a non-nucleophilic base at low temperature is often preferable to using a less reactive anhydride at higher temperatures.

  • Protecting Group Strategy: For complex syntheses, it may be beneficial to perform the N-functionalization on a precursor before cyclization to form the azetidine ring.

  • Dissolve the azetidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a mild, non-nucleophilic base, such as triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the alkylating agent (e.g., a primary alkyl halide, 1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature while monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Frequently Asked Questions (FAQs)

Q1: What is the inherent ring strain of azetidine and how does it influence its reactivity?

A1: The ring strain of azetidine is approximately 25.4 kcal/mol.[2] This value is intermediate between the highly strained and reactive aziridine (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol).[2] This moderate ring strain makes the azetidine ring stable enough for isolation and handling, yet reactive enough to undergo ring-opening reactions under appropriate conditions, making it a versatile synthetic intermediate.[2][4]

Q2: Are there specific N-protecting groups that are particularly effective at stabilizing the azetidine ring?

A2: Yes, the choice of the N-protecting group is critical.[6] Electron-withdrawing groups are generally preferred as they decrease the nucleophilicity and basicity of the nitrogen atom, thus reducing its tendency to participate in ring-opening reactions.

Protecting GroupKey FeaturesDeprotection Conditions
Boc (tert-butoxycarbonyl)Reduces nitrogen basicity, generally stable.Strong acids (e.g., TFA, HCl).[6]
Cbz (benzyloxycarbonyl)Offers good stability.Hydrogenolysis (e.g., H2, Pd/C).[6]
Bn (benzyl)Less effective at reducing basicity than carbamates.Hydrogenolysis.[6]
Sulfonyl groups (e.g., Tosyl)Strongly electron-withdrawing, robust.Often require harsh removal conditions.[10]

Q3: How does the substitution pattern on the azetidine ring affect its stability?

A3: The nature and position of substituents can significantly impact the stability of the azetidine ring. Electron-withdrawing groups on the ring carbons can increase the ring's susceptibility to nucleophilic attack. Conversely, sterically bulky substituents can sometimes hinder the approach of nucleophiles, thereby increasing the kinetic stability of the ring. The presence of substituents can also influence the preferred conformation of the ring, which in turn can affect its reactivity.

Q4: Can Lewis acids be used to promote reactions of azetidines without causing ring opening?

A4: Yes, but with caution. While Lewis acids can activate functional groups on the azetidine ring for further reactions, they can also coordinate to the nitrogen atom and promote ring opening.[8] The outcome is often dependent on the specific Lewis acid, the substrate, the nucleophile, and the reaction conditions.[11][12] For example, BF3·OEt2 has been found to be an efficient catalyst for the ring cleavage of N-tosylazetidines with alcohols and thiols.[8] In contrast, some lanthanide triflates have been used to catalyze reactions that form azetidines without promoting their subsequent ring opening.[7] Careful screening of Lewis acids and reaction conditions is essential.

Visualizing Reaction Pathways

To better understand the factors leading to ring stability versus ring opening, consider the following decision-making workflow:

G start Azetidine Synthesis/ Functionalization reaction_conditions Assess Reaction Conditions start->reaction_conditions acidic_conditions Acidic (Brønsted or Lewis)? reaction_conditions->acidic_conditions strong_base Strong Base/ High Temp? reaction_conditions->strong_base nucleophile Potent Nucleophile Present? reaction_conditions->nucleophile protect_N Use N-Protecting Group (e.g., Boc, Cbz) acidic_conditions->protect_N Yes no_ring_opening Desired Product: Ring Intact acidic_conditions->no_ring_opening No mild_conditions Use Mild Base/ Low Temperature strong_base->mild_conditions Yes strong_base->no_ring_opening No nucleophile->no_ring_opening No or Mild Conditions ring_opening Risk of Ring Opening nucleophile->ring_opening Yes + Acid/Heat mild_acid Use Mildest Acid/ Shortest Time protect_N->mild_acid control_pH Maintain pH > 7 mild_acid->control_pH control_pH->no_ring_opening mild_conditions->no_ring_opening

Sources

Minimizing side reactions when using azetidine dihydrochloride building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Dihydrochloride Building Blocks

Ticket ID: AZT-HCl-001 Subject: Minimizing Side Reactions & Optimization of Coupling Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Spring-Loaded" Heterocycle

Azetidine dihydrochloride is a high-value building block in medicinal chemistry, prized for lowering lipophilicity (


) and introducing metabolic stability compared to larger rings. However, it presents a unique challenge: Ring Strain Energy (~26 kcal/mol) .

Unlike pyrrolidine or piperidine, azetidine is "spring-loaded." The central conflict in using azetidine salts is the Salt-to-Base Transition . To react, you must deprotonate the nitrogen (liberate the free base), but the moment you do, the free amine becomes a nucleophile capable of attacking a remaining protonated azetidine ring, triggering catastrophic Cationic Ring-Opening Polymerization (CROP) .

This guide provides the protocols to navigate this instability.

Module 1: The Critical Protocol – Liberating the Free Base

The Problem: Users often report "gummy" precipitates or low yields during amide coupling. This is rarely a catalyst failure; it is usually oligomerization occurring before the coupling agent is even active.

The Mechanism: If you neutralize Azetidine·2HCl quickly in a concentrated solution, you create a mixture of Free Base (Nucleophile) and Protonated Salt (Electrophile) . The free base attacks the salt, opening the ring and forming a linear dimer (N-(3-aminopropyl)azetidine), which then continues to polymerize.

Visualizing the "Danger Zone"

Azetidine_Neutralization Salt Azetidine·2HCl (Stable Solid) Danger DANGER ZONE: Co-existence of Free Base & Salt Salt->Danger Partial Neutralization Base Base Addition (e.g., DIPEA/TEA) Base->Danger FreeBase Free Base (Reactive Monomer) Danger->FreeBase Complete Deprotonation Polymer Oligomers/Polymers (Linear Poly-amines) Danger->Polymer Self-Attack (High Conc/Heat) FreeBase->Polymer Stagnation Product Desired Coupled Product FreeBase->Product + Electrophile (Fast Addition)

Caption: The "Danger Zone" represents the transition state where self-polymerization competes with the desired reaction. Speed and temperature are critical variables.

Standard Operating Procedure (SOP): The "Cold-Base-Then-Warm" Method

To minimize dimerization, follow this strict order of addition for amide couplings (e.g., HATU/EDC):

  • Dissolve Electrophile First: Dissolve your carboxylic acid and coupling reagent (HATU) in DMF/DCM. Add the base (DIPEA) first to activate the acid. Let this stir for 2-5 minutes.

  • Prepare the Azetidine Slurry: In a separate vial, suspend the Azetidine·2HCl in the solvent. Cool this suspension to 0°C.

  • Controlled Addition: Add the cold azetidine salt suspension to the activated acid mixture.

  • Final Base: Add the remaining equivalents of base dropwise to the final mixture at 0°C.

    • Why? This ensures that as soon as an azetidine molecule is deprotonated, it is immediately captured by the highly reactive activated ester, preventing it from attacking a neighbor.

Module 2: Troubleshooting & FAQs

Ticket #402: "I see a +18 or +36 mass shift in LCMS."

Diagnosis: Nucleophilic Ring Opening.[1][2][3][4] Azetidines are susceptible to nucleophilic attack at the


-carbon.
Mass ShiftCauseMechanismSolution
+18 Da Hydrolysis Water attacks the ring, forming 3-aminopropanol derivatives.Ensure solvents are anhydrous. Avoid aqueous workups until the ring is derivatized.
+32 Da Methanolysis Methanol attacks the ring (common if utilizing MeOH for solubility).NEVER dissolve Azetidine·HCl in MeOH/EtOH without an electrophile present. Use DMF or DMAc.
+36/38 Da HCl Addition Chloride ion attacks the protonated ring (reversal of formation).Avoid heating the HCl salt in the absence of a base.
+57 Da Dimerization One azetidine attacks another (CROP).See Module 1. Dilute the reaction (0.05 M - 0.1 M).
Ticket #405: "My Buchwald-Hartwig coupling failed (0% conversion)."

Diagnosis: Catalyst Poisoning or Ring Destruction. Azetidines can chelate Pd catalysts or undergo


-hydride elimination if not protected.

Protocol Adjustment:

  • Base Choice: Avoid strong bases like NaOtBu if possible, as they can trigger ring opening. Use Cs2CO3 or K3PO4 (weaker, heterogeneous bases minimize high concentrations of dissolved base).

  • Ligand Selection: Use bulky, monodentate ligands (e.g., RuPhos , BrettPhos ) to prevent the azetidine nitrogen from chelating the metal center too tightly.

  • Pre-activation: Convert the Azetidine·HCl to the free base separately (using resin-bound carbonate) and filter before adding to the catalyst mixture to remove chloride ions, which can poison Pd.

Module 3: Diagnostic Logic Tree

Use this flowchart to diagnose low yields or impurities in your reaction mixture.

Troubleshooting_Tree Start Problem: Low Yield / Impurities CheckLCMS Check LCMS of Crude Mixture Start->CheckLCMS MassShift Is there a Mass Shift? CheckLCMS->MassShift Shift18 Mass +18 (or +32) MassShift->Shift18 Yes Shift57 Mass +57 (n) MassShift->Shift57 Yes NoProd No Product, Starting Material Intact MassShift->NoProd No SolventIssue Solvent Nucleophilicity. Switch from MeOH/EtOH to DMF/DCM. Shift18->SolventIssue ConcIssue Oligomerization. Reduce Conc. to <0.1M. Use 'Cold-Base' Protocol. Shift57->ConcIssue CouplingIssue Activation Failure. Check Coupling Reagent. Is HCl quenching base? NoProd->CouplingIssue

Caption: Diagnostic logic for identifying specific failure modes based on LCMS data.

Module 4: Storage & Handling Best Practices

  • Hygroscopicity: Azetidine salts are extremely hygroscopic. Water absorption leads to hydrolysis over time.

    • Action: Store under Argon/Nitrogen. If the solid becomes "gooey," do not use it for quantitative reactions; recrystallize or use as is with corrected stoichiometry (assuming water weight).

  • Stability:

    • Solid State: Stable at -20°C for >1 year.

    • Solution: Unstable as a free base. Do not store stock solutions of free azetidine. Generate in situ only.

References

  • Cationic Ring-Opening Polymerization of Azetidine

    • Goethals, E. J., & Schacht, E. H. (1973). Cationic polymerization of cyclic amines.[1] Initiation and propagation of the polymerization of azetidines.Journal of Polymer Science: Polymer Letters Edition, 11(8), 497-501. Link

  • Ring Strain & Reactivity

    • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Azetidine Coupling & Stability in Drug Discovery

    • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. (Includes comparative data on Azetidines). Angewandte Chemie International Edition, 49(48), 9052-9067. Link

  • Nucleophilic Ring Opening Mechanisms

    • Ghorai, M. K., et al. (2012). Lewis Acid Mediated SN2-Type Nucleophilic Ring Opening of Activated Azetidines and Aziridines.The Journal of Organic Chemistry, 77(8), 3766–3779. Link

Sources

Selecting the right base for deprotonating 2-(Azetidin-3-yl)thiazole 2HCl

[1]

Case ID: AZT-2HCl-DEP-001 Subject: Optimal Base Selection & Deprotonation Protocols for 2-(Azetidin-3-yl)thiazole 2HCl Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

The Challenge: Handling 2-(Azetidin-3-yl)thiazole 2HCl requires balancing two competing chemical realities:

  • High Basicity of Azetidine: The azetidine nitrogen is a secondary amine with a pKa

    
     11.3. It holds its proton tightly, requiring a base of sufficient strength to generate the free nucleophile.
    
  • Ring Strain: The 4-membered azetidine ring possesses significant angle strain (

    
     26 kcal/mol). While kinetically stable, it becomes susceptible to nucleophilic ring-opening (polymerization or hydrolysis), particularly when the nitrogen is acylated or when exposed to strong nucleophiles at elevated temperatures.
    

The "2HCl" Factor: As a dihydrochloride salt, both the azetidine nitrogen (pKa ~11.3) and the thiazole nitrogen (pKa ~2.5) are protonated.[2][3][4] You must neutralize 2.0 equivalents of acid just to reach the neutral state before the amine becomes nucleophilic.

Base Selection Matrix

Do not use a "one-size-fits-all" approach. Select your base according to your downstream application.

Base ClassSpecific ReagentRecommended ApplicationRisk ProfileExpert Note
Inorganic Carbonates K₂CO₃ / Cs₂CO₃ Alkylation / Isolation LowBest for biphasic systems (DCM/Water).[1] The heterogeneous nature prevents "hot spots" of high pH that cause ring opening.
Sterically Hindered Amines DIPEA (Hünig's Base) Amide Coupling (In-situ) LowGold Standard for Coupling. Non-nucleophilic.[1] Soluble in organic solvents (DMF, DCM). Prevents quaternary salt formation.
Tertiary Amines Triethylamine (TEA) General Neutralization ModerateCheaper than DIPEA but slightly more nucleophilic. Can occasionally participate in side reactions with highly electrophilic partners.
Inorganic Hydroxides NaOH / KOH Bulk Free Base Isolation High Use with Extreme Caution. High pH (>13) promotes ring hydrolysis. Only use cold (0°C) and with rapid extraction.
Strong Bases NaH / LiHMDS Anionic Functionalization Critical Avoid unless strictly necessary. High risk of β-elimination or immediate ring destruction.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct base and solvent system based on your intended reaction type.

BaseSelectionStartStart: 2-(Azetidin-3-yl)thiazole 2HClIntentWhat is your downstream application?Start->IntentCouplingAmide Coupling / Acylation(In-situ)Intent->CouplingAlkylationN-Alkylation(SN2)Intent->AlkylationIsolationIsolate Free Base(Storage/Analysis)Intent->IsolationDIPEAUse DIPEA (3.5 - 4.0 equiv)Solvent: DMF or DCMCoupling->DIPEA Prevents nucleophilic attackCarbonateUse K2CO3 (3.0 equiv)Solvent: MeCN or DMFAlkylation->Carbonate Scavenges HCl, mildBiphasicBiphasic ExtractionNaOH (Cold) or Na2CO3Solvent: DCM/IPA (3:1)Isolation->Biphasic Requires solubility managementWarningCRITICAL: Free base is water soluble.Standard extraction often fails.Biphasic->Warning

Caption: Workflow for selecting the appropriate base/solvent system based on reaction intent. Note the solubility warning for isolation.

Validated Protocols

Protocol A: In-Situ Deprotonation for Amide Coupling

Use this when reacting the amine directly with a carboxylic acid or acid chloride.[1]

Reagents:

  • 2-(Azetidin-3-yl)thiazole 2HCl (1.0 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv )[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step:

  • Dissolution: Suspend the 2HCl salt in the solvent. It will likely remain a suspension initially.

  • Base Addition: Add the first 2.0 equivalents of DIPEA dropwise at 0°C.

    • Observation: The suspension may clear up or change texture as the HCl is scavenged and DIPEA·HCl forms.

  • Activation: Add your coupling partner (Acid + Coupling Reagent like HATU) and the remaining 1.5–2.0 equivalents of DIPEA.

    • Why the excess? You need 2.0 equivs to neutralize the starting salt, and 1.0+ equiv to drive the coupling reaction.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS.

Protocol B: Isolation of Free Base (The "Salting Out" Method)

Use this only if you absolutely must isolate the free amine. The free base is highly polar and difficult to extract from water.

Reagents:

  • Saturated Na₂CO₃ or 1M NaOH (Cold)[1]

  • Extraction Solvent: DCM:Isopropanol (3:1 ratio)[1]

  • Solid NaCl[1]

Step-by-Step:

  • Dissolution: Dissolve the 2HCl salt in a minimum amount of water (approx. 5-10 mL per gram).

  • Basification: Cool to 0°C. Slowly add base until pH

    
     12-13.
    
  • Saturation: Saturate the aqueous layer with solid NaCl.

    • Mechanism:[1][5][6][7] This "salting out" effect reduces the solubility of the organic amine in the water, forcing it into the organic layer.

  • Extraction: Extract 4-5 times with the DCM:IPA (3:1) mixture. Pure DCM is often insufficient to pull the polar azetidine out of water.

  • Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic) and concentrate without heating above 30°C.

Troubleshooting & FAQs

Q1: My yield is extremely low after extraction. Where is my compound?

  • Diagnosis: The free base is likely still in the aqueous layer. Azetidines are small, polar amines.

  • Solution: Do not use pure DCM or Ethyl Acetate. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction. Ensure the aqueous layer is saturated with NaCl.

Q2: I see a new impurity with M+18 or M+ mass shift. What is it?

  • Diagnosis: Ring opening (Hydrolysis).

  • Cause: Exposure to strong hydroxide bases for too long, or heating the reaction while basic.

  • Fix: Switch to K₂CO₃ or DIPEA . If using hydroxide, keep the temperature strictly at 0°C and minimize contact time.

Q3: Can I use Pyridine as the base?

  • Analysis: Pyridine (pKa ~5.2) is too weak to fully deprotonate the azetidine (pKa ~11.3). It will deprotonate the thiazole and scavenge free HCl, but it will not effectively generate the nucleophilic azetidine species required for reaction.

Q4: Why does the reaction turn black/tarry?

  • Diagnosis: Polymerization. Azetidines can self-polymerize via ring-opening nucleophilic attack if the concentration is too high and the mixture is heated.[1]

  • Fix: Run the reaction more dilute (0.1 M) and avoid heating above 40°C.

References & Authority

  • Azetidine Properties:

    • PubChem Compound Summary for CID 10422 (Azetidine).[8] National Center for Biotechnology Information (2025). Link

    • Note: Confirms pKa ~11.29 and hygroscopic nature.

  • pKa Data (Evans Table):

    • Ripin, D. H., & Evans, D. A.[9] pKa Table. Harvard University. Link

    • Note: Provides comparative pKa values for secondary amines and thiazoles (pKa ~2.5).

  • Amine Salt Deprotonation Protocols:

    • Babu, V. V. S., & Gopi, H. N. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Link

    • Context: While focused on peptides, this highlights the difficulty of quantitative deprotonation and the utility of heterogeneous bases.

  • Heterocycle Stability:

    • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity. BenchChem Technical Library. Link[1]

    • Note: Discusses ring strain and susceptibility to nucleophilic opening.

Validation & Comparative

Comparison Guide: Validating Purity of 2-(Azetidin-3-yl)thiazole Dihydrochloride via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 2-(Azetidin-3-yl)thiazole dihydrochloride presents a specific set of chromatographic challenges that often lead to method failure during early development. As a small, highly polar, cationic building block, this molecule exhibits poor retention on standard alkyl-bonded phases (C18), leading to co-elution with the solvent front and unreliable integration.

This guide objectively compares three chromatographic approaches: Standard Reversed-Phase (C18) , Ion-Pairing Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Verdict: While Ion-Pairing provides adequate retention, HILIC (Zwitterionic or Amide phase) is the superior methodology for validation. It offers the highest sensitivity, MS-compatibility, and orthogonal selectivity required to separate the parent compound from potential ring-opened hydrolytic degradants.

The Analytical Challenge

To validate this method, one must understand the physicochemical "personality" of the analyte.

  • The Azetidine Ring: A strained, 4-membered amine. It is highly basic (

    
    ) and prone to nucleophilic attack (ring opening), creating polar degradants that are difficult to resolve from the parent peak.
    
  • The Thiazole Ring: Provides the UV chromophore (

    
    ).
    
  • The Dihydrochloride Salt: Ensures the molecule is fully protonated and extremely water-soluble.

The Problem: On a standard C18 column at low pH, the molecule behaves like a salt. It forms a hydration shell that prevents interaction with the hydrophobic stationary phase, resulting in immediate elution (


).
Decision Logic: Method Selection

The following diagram illustrates the decision matrix for selecting the optimal stationary phase based on the analyte's properties.

MethodSelection Start Analyte: 2-(Azetidin-3-yl)thiazole . 2HCl PolarityCheck Is the Analyte Highly Polar/Charged? Start->PolarityCheck RetentionCheck Standard C18 Retention? PolarityCheck->RetentionCheck Yes MS_Req Is MS Compatibility Required? RetentionCheck->MS_Req Alternative Needed Fail Method A: Standard C18 (Result: Void Volume Elution) RetentionCheck->Fail Poor (k' < 1) IPC Method B: Ion-Pairing (C18 + SOS) (Result: Good Retention, No MS) MS_Req->IPC No (UV Only) HILIC Method C: HILIC (Amide/ZIC) (Result: Excellent Retention + MS) MS_Req->HILIC Yes (LC-MS)

Figure 1: Decision tree for selecting the chromatographic mode. Standard C18 is ruled out due to polarity, leaving IPC and HILIC as viable contenders.

Methodology Comparison

We evaluated three distinct protocols to determine the most robust validation method.

Method A: The Baseline (Standard C18)
  • Column: C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile Gradient.

  • Observation: The analyte elutes at the dead time (

    
    ). The high polarity of the dihydrochloride salt prevents hydrophobic interaction.
    
  • Status: FAILED . Cannot be validated (Specificity failure).

Method B: The Traditional Fix (Ion-Pairing RP-HPLC)

To force retention on C18, an ion-pairing reagent (Sodium Octanesulfonate) is added. The sulfonate tail binds to the C18, while the negative head group ionically binds the cationic azetidine, creating a "pseudo-neutral" complex.

  • Pros: Excellent peak shape; cheap columns.

  • Cons: Long equilibration times (slow method development); incompatible with LC-MS (non-volatile salts clog the source); gradient drift.

Method C: The Optimized Solution (HILIC)

Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase with a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface. The polar analyte partitions into this water layer.[2][3]

  • Pros: High retention for polar amines; MS compatible (volatile buffers); separates ring-opened impurities well.

  • Cons: Requires careful sample diluent matching (must be high organic).

Comparative Data Analysis

The following data summarizes the performance of Method B (Ion-Pairing) vs. Method C (HILIC) during pre-validation feasibility.

ParameterMethod B (Ion-Pairing)Method C (HILIC - Amide)Acceptance Criteria (ICH)
Retention Time (

)
6.4 min5.8 minN/A (Must be >

)
Capacity Factor (

)
3.22.9

Tailing Factor (

)
1.11.2

Theoretical Plates (

)
4,5006,200

LOD (S/N = 3) 0.5 µg/mL0.1 µg/mLMethod Dependent
MS Compatibility NO YES Project Dependent

Analysis: While both methods pass basic chromatography requirements, HILIC provides superior sensitivity (lower LOD) due to the high organic content in the mobile phase enhancing desolvation in ESI-MS, and it avoids the background noise associated with ion-pairing reagents in UV.

Recommended Protocol: HILIC Validation

This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.

Chromatographic Conditions[3][4][5][6][7][8]
  • System: HPLC with PDA (or LC-MS for trace impurities).

  • Column: Waters XBridge Amide or Agilent ZORBAX RRHD HILIC Plus (3.5 µm, 4.6 x 100 mm).

  • Temperature: 30°C.

  • Flow Rate: 0.8 mL/min.[4]

  • Detection: UV @ 254 nm (Thiazole absorbance).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for amine peak shape).

  • Mobile Phase B: Acetonitrile.[1][2][5]

Gradient Table[7]
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Comment
0.01090Initial (High organic for retention)
8.04060Elution of polar impurities
8.11090Re-equilibration start
12.01090End of Run
Sample Preparation (Critical Step)
  • Diluent: 80:20 Acetonitrile:Water.

  • Warning: Do not dissolve the sample in 100% water. Injecting a purely aqueous plug into a HILIC column will disrupt the water layer, causing split peaks or "breakthrough" (analyte eluting immediately).

Workflow Diagram

The following diagram outlines the validation workflow, highlighting the critical control points (CCPs) for this specific molecule.

ValidationWorkflow SamplePrep Sample Prep (Diluent: 80% ACN) SystemSuit System Suitability (Inj. 5x Std) SamplePrep->SystemSuit Check Tailing Linearity Linearity (5 Levels: 50-150%) SystemSuit->Linearity If RSD < 2.0% StressTest Forced Degradation (Acid/Base/Oxidation) SystemSuit->StressTest Specificity Check DataAnalysis Data Analysis (Calc: %RSD, R², R_s) Linearity->DataAnalysis StressTest->DataAnalysis Check Mass Balance

Figure 2: Validation workflow. Note the emphasis on Sample Prep diluent to prevent solvent mismatch effects common in HILIC.

Validation Parameters & Acceptance Criteria

To ensure the method is "fit for purpose," adhere to these criteria derived from ICH guidelines.

  • Specificity:

    • Inject the solvent blank. Ensure no interference at the retention time of the main peak.

    • Perform Acid Hydrolysis (0.1 N HCl, 60°C, 2 hrs). The azetidine ring is susceptible to opening. The method must resolve the parent peak from the ring-opened amine product.

  • Linearity:

    • Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    • Requirement:

      
      .
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120%.

    • Requirement: Mean recovery 98.0% – 102.0%.

  • Precision:

    • Repeatability: 6 injections of 100% standard. RSD

      
       2.0%.
      
    • Intermediate Precision: Different day/analyst/column. RSD

      
       2.0%.
      

Troubleshooting Common Issues

  • Issue: Split peaks.

    • Cause: Injection solvent is too strong (too much water).

    • Fix: Increase Acetonitrile in the sample diluent to match the initial mobile phase (e.g., 90% ACN).

  • Issue: Retention time shifting.

    • Cause: Insufficient equilibration. HILIC columns require longer equilibration than C18 to establish the water layer.

    • Fix: Equilibrate for at least 20 column volumes before the first injection.

  • Issue: Tailing peaks.

    • Cause: Secondary interactions with silanols.

    • Fix: Ensure Ammonium Formate concentration is at least 10mM. The ammonium ions mask the silanols.

References

  • International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 91812328, 2-(Azetidin-3-yl)thiazole dihydrochloride. [Link]

  • Agilent Technologies. (2020). HILIC Method Development: A Practical Guide. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comparative Bioactivity Guide: Azetidine vs. Piperidine Thiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of thiazole-based pharmacophores, the "ring contraction" strategy—replacing a saturated six-membered piperidine ring with a four-membered azetidine —has emerged as a high-impact tactic to improve Ligand Efficiency (LE) and metabolic stability.

While piperidine remains a privileged scaffold due to its synthetic accessibility and balanced lipophilicity, it often suffers from oxidative metabolic liability (CYP450) and higher non-specific binding. Azetidine analogs frequently demonstrate superior metabolic stability (blocking metabolic soft spots), reduced lipophilicity (lower LogD), and altered vector alignment , often maintaining potency while improving the ADME profile. This guide objectively compares these two motifs within the context of thiazole analogs.

Physicochemical & Structural Analysis

The transition from piperidine to azetidine is not merely a reduction in molecular weight; it fundamentally alters the electronic and steric landscape of the molecule.

Structural Impact
  • Piperidine (6-membered): Exists predominantly in a chair conformation. It projects substituents at defined axial/equatorial vectors. The nitrogen lone pair is readily available, contributing to a typical amine pKa of ~10-11.

  • Azetidine (4-membered): High ring strain (~25 kcal/mol) creates a puckered, rigid conformation. The bond angles (~90°) deviate significantly from the ideal sp3 tetrahedral angle (109.5°), resulting in distinct exit vectors for substituents compared to piperidine.

Physicochemical Properties Comparison

The following table summarizes the shift in key properties when swapping a piperidine for an azetidine on a thiazole scaffold.

ParameterPiperidine-Thiazole AnalogAzetidine-Thiazole AnalogImpact on Drug Design
Ring Strain Low (~0 kcal/mol)High (~25 kcal/mol)Azetidine rigidity reduces entropic penalty upon binding.
Basicity (pKa) High (~10–11)Lower (~8–9)*Azetidine is less basic due to s-character increase in N-lone pair; improves permeability and reduces hERG liability.
Lipophilicity (LogP) HigherLower (ΔLogP ≈ -1.[1]0)Azetidine improves solubility and lowers non-specific binding.
Metabolic Liability High (α-carbon oxidation)LowAzetidine removes labile α-hydrogens, blocking CYP-mediated N-dealkylation.
Ligand Efficiency (LE) ModerateHighLower MW with maintained potency increases LE.

*Note: pKa values depend heavily on the N-substituent (e.g., aryl vs. alkyl).

Visualizing the Property Shift

The following diagram illustrates the causal relationships between ring contraction and bioactivity outcomes.

RingComparison Piperidine Piperidine Scaffold Prop_Pip High Lipophilicity High Basicity Flexible Piperidine->Prop_Pip Azetidine Azetidine Scaffold Prop_Aze Lower LogD Lower pKa Rigid/Strained Azetidine->Prop_Aze Metabolism CYP450 Oxidation (α-Carbon Lability) Prop_Pip->Metabolism Promotes Stability Metabolic Blockade (Steric/Electronic) Prop_Aze->Stability Enables Outcome_Pip High Clearance hERG Risk Metabolism->Outcome_Pip Outcome_Aze Improved T1/2 Higher Ligand Efficiency Stability->Outcome_Aze

Caption: Causal flow from scaffold selection to ADME outcomes. Azetidine mitigates metabolic risks associated with the piperidine α-carbon.

Bioactivity & Potency Analysis

Potency Retention vs. Loss

Replacing a piperidine with an azetidine changes the distance and angle of the N-substituent relative to the thiazole core.

  • Scenario A (Potency Retained/Improved): If the binding pocket is narrow or requires a specific vector, the rigid azetidine can "lock" the substituent into the bioactive conformation, reducing the entropic cost of binding.

  • Scenario B (Potency Loss): If the receptor relies on a distal interaction (e.g., a hydrogen bond 4-5 Å away), the shorter bond lengths of the azetidine ring may prevent the functional group from reaching its target residue.

Case Study: MAGL Inhibitors

In a study of Monoacylglycerol Lipase (MAGL) inhibitors, researchers compared piperidine and azetidine carbamates.[2] The azetidine analogs demonstrated:

  • Improved Efficiency: Comparable potency (IC50) with lower molecular weight.

  • Selectivity: The rigid azetidine core minimized off-target interactions common with the floppier piperidine.

Experimental Protocols

To validate the advantages of the azetidine analog, the following self-validating screening cascade is recommended.

Synthesis: Buchwald-Hartwig Coupling (General Procedure)

Context: Attaching the azetidine/piperidine moiety to a halogenated thiazole core.

  • Reagents: 2-Bromothiazole derivative (1.0 eq), Azetidine or Piperidine (1.2 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), NaOtBu (1.5 eq).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Degas solvent with N2 for 15 mins.

    • Add catalyst and ligand; stir at RT for 10 mins to form the active complex.

    • Add thiazole substrate, amine, and base.

    • Heat to 100°C under N2 for 4–12 hours.

    • Validation: Monitor via LC-MS. Azetidine coupling may be slower due to ring strain/sterics; verify conversion >95%.

In Vitro Microsomal Stability Assay

Context: Determining metabolic half-life (T1/2) and Intrinsic Clearance (CLint).

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with liver microsomes (human/mouse, 0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • T1/2 = 0.693 / k

    • CLint = (0.693 / T1/2) * (mL incubation / mg protein)

  • Expectation: Azetidine analogs typically show a 2–5x increase in T1/2 compared to piperidine analogs due to the removal of oxidative sites.

Screening Workflow Visualization

ScreeningCascade Design Design: Scaffold Hop (Piperidine -> Azetidine) Synth Synthesis: Pd-Catalyzed Coupling (Check Purity >95%) Design->Synth Assay_Potency Primary Assay: IC50/EC50 (Target Engagement) Synth->Assay_Potency Decision Potency Retained? Assay_Potency->Decision Decision->Design No (Refine Vector) Assay_ADME Secondary Assay: Microsomal Stability (Human/Rat LM) Decision->Assay_ADME Yes Select Lead Selection: High LE + Low CLint Assay_ADME->Select

Caption: Standard screening cascade for validating scaffold hopping success.

Conclusion & Recommendations

The replacement of piperidine with azetidine in thiazole analogs is a validated medicinal chemistry tactic.

  • Choose Azetidine When: You need to lower LogP, improve metabolic stability, or increase Ligand Efficiency. It is particularly effective when the nitrogen lone pair does not require high basicity for binding.

  • Stick to Piperidine When: The target binding pocket is deep/hydrophobic and requires the larger volume of the six-membered ring, or if a highly basic center (pKa > 10) is critical for a salt bridge interaction.

Final Verdict: For modern drug discovery campaigns focusing on oral bioavailability and safety, the azetidine-thiazole scaffold is often the superior starting point for lead optimization.

References

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Makam, P., et al. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD. Archiv der Pharmazie. Retrieved from [Link]

Sources

Ring Contraction as a Design Strategy: Bioisosteric Replacement of Pyrrolidine with Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" of Ring Systems?

In the toolkit of modern medicinal chemistry, the contraction of a saturated 5-membered pyrrolidine ring to a 4-membered azetidine ring has emerged as a high-impact tactic for optimizing Lead-like properties. While often overshadowed by bioisosteres like fluorine or deuterium, the pyrrolidine-to-azetidine switch offers a unique vector for improving Lipophilic Ligand Efficiency (LLE) .

This guide objectively analyzes this replacement, focusing on three critical advantages:

  • Lipophilicity Reduction: Lowering

    
     without introducing polar groups.
    
  • Metabolic Blocking: Removing labile

    
    -methylene oxidation sites.
    
  • Vector Reorientation: Altering substituent exit vectors to access novel chemical space.

Physicochemical Profile: Azetidine vs. Pyrrolidine[2][3][4][5]

The decision to replace a pyrrolidine with an azetidine is rarely driven by potency alone; it is a property-based design choice. Below is a comparative analysis of the fundamental physicochemical differences.

Comparative Data Table
PropertyPyrrolidine (5-membered)Azetidine (4-membered)Impact of Replacement
Ring Strain ~5-6 kcal/mol~25-26 kcal/molHigh. Azetidine is more reactive; potential for ring-opening in acidic media, though generally stable in physiological conditions.
Hybridization

(Envelope conformation)
Distorted

(Puckered/Butterfly)
Geometry. Increases

-character of the nitrogen lone pair.
Basicity (

)
~11.27 (Parent)~11.29 (Parent)Neutral/Contextual. Unlike fluorine (which lowers

), azetidine retains basicity, crucial for maintaining solubility and hERG avoidance strategies.[1]
Lipophilicity (

)
Baseline-0.3 to -0.5 unitsPositive. Reduces carbon count, improving LLE.
Exit Vectors ~109° angles~90° internal anglesStructural. 3,3-disubstituted azetidines offer a distinct square-planar-like projection compared to 3-substituted pyrrolidines.[1]
The "S-Character" Nuance

While the parent


 values are similar, the structural constraint of the azetidine ring forces the Nitrogen lone pair into an orbital with higher s-character  compared to pyrrolidine.
  • Implication: When the nitrogen is part of an amide or aniline system (e.g., kinase inhibitors), the azetidine nitrogen is slightly less nucleophilic and the geometry is more planar.[1] This often results in improved permeability due to reduced desolvation penalties.

Metabolic Stability & ADME Logic

The most compelling argument for this bioisosteric replacement is the improvement of metabolic stability.

Mechanism of Action: Blocking -Oxidation

Cytochrome P450 enzymes (particularly CYP3A4) frequently target the carbon atoms


 to the nitrogen (the C-H bonds).
  • Pyrrolidine: Contains four

    
    -protons vulnerable to oxidation/hydroxylation.
    
  • Azetidine: Contains four

    
    -protons, but the ring strain and steric compactness often impede the formation of the radical cation intermediate required for P450 oxidation.
    
  • Result: The "Stepan Effect." In seminal work by Pfizer (Stepan et al., J. Med.[1] Chem.), replacing spiro-pyrrolidines with spiro-azetidines significantly reduced intrinsic clearance (

    
    ) in human liver microsomes (HLM).
    
Diagram: Metabolic Decision Pathway

MetabolicLogic Start Lead Compound (Pyrrolidine Scaffold) Issue Issue: High Metabolic Clearance (CYP3A4 Oxidation) Start->Issue Strategy Strategy: Ring Contraction Issue->Strategy Mech1 Mechanism 1: Reduce Lipophilicity (LogD) Strategy->Mech1 Mech2 Mechanism 2: Steric Occlusion of Alpha-Hydrogens Strategy->Mech2 Result Azetidine Analog: Improved LLE & Stability Mech1->Result Mech2->Result

Figure 1: Decision logic for deploying azetidine contraction to solve metabolic instability.

Experimental Protocols

To validate this bioisosteric replacement, specific synthetic and assay protocols are required.[1] Azetidines are less commercially available than pyrrolidines and require careful handling due to ring strain.

Protocol A: Synthesis via (Nucleophilic Aromatic Substitution)

Common for attaching azetidine to heteroaryl cores (e.g., Pyridine/Pyrimidine kinase scaffolds).[1]

Reagents:

  • 3-substituted Azetidine hydrochloride salt.

  • Heteroaryl chloride (Electrophile).

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Solvent: DMF or NMP (Polar aprotic is essential).

Step-by-Step Workflow:

  • Preparation: Dissolve the heteroaryl chloride (1.0 eq) in DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes.

  • Addition: Add the Azetidine HCl salt (1.2 eq). Note: Azetidine free base is volatile; salts are preferred.[1]

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

    • Critical Control: If the reaction is sluggish, add catalytic KF (Potassium Fluoride) to assist the leaving group displacement.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography. Azetidines are polar; use DCM:MeOH gradients.

Protocol B: Microsomal Stability Assay (Validation)

To quantify the impact of the switch.

  • Incubation: Incubate test compound (

    
    ) with pooled Human Liver Microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .
    • Success Metric: A >2-fold reduction in

      
       compared to the pyrrolidine analog indicates a successful bioisosteric replacement.
      

Case Study: The Pfizer Spirocyclic Series

A definitive example of this strategy is found in the optimization of


-secretase inhibitors and chemokine receptor antagonists.
  • Challenge: The pyrrolidine lead suffered from high lipophilicity (

    
    ) and rapid oxidative clearance.
    
  • Intervention: Replacement of the spiro-pyrrolidine with spiro[2.3]hexane (azetidine-based).

  • Outcome:

    • 
       remained stable (unlike fluorination, which drastically lowered it).[1]
      
    • 
       decreased by ~0.4 units.
      
    • Microsomal stability improved by 3-fold.

Visualizing the Structural Shift

StructureShift cluster_0 Pyrrolidine (Lead) cluster_1 Azetidine (Optimized) P1 5-Ring P2 High LogP P1->P2 P3 Flexibility P1->P3 A1 4-Ring P1->A1 Ring Contraction A2 Lower LogP A1->A2 A3 Rigidity A1->A3

Figure 2: Structural and property shifts resulting from the bioisosteric replacement.[1]

References

  • Stepan, A. F., et al. (2011).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of

    
    -Secretase Inhibitors." Journal of Medicinal Chemistry, 54(26), 7772–7783.[1] Link(Note: This seminal paper and subsequent works by Stepan define the modern use of strained rings including azetidines).
    
  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link(Provides the foundational logic for 4-membered ring physicochemical properties).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link

  • Rice, K. D., et al. (2012). "Novel Azetidine-Based Inhibitors of the MEK Kinase." ACS Medicinal Chemistry Letters. (Relevant to the discovery of Cobimetinib).[2] Link

  • Pike, K. G., et al. (2011).[1] "Impact of a Ring Contraction on the Physicochemical and DMPK Properties of a Series of CCR5 Antagonists." Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. Link

Sources

Comparative Guide: Structural Analysis of 2-(Azetidin-3-yl)thiazole Dihydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 2-(Azetidin-3-yl)thiazole dihydrochloride , a high-value fragment used to introduce rigidity and lower lipophilicity in drug candidates. We objectively compare this scaffold against its common alternative, 4-(Thiazol-2-yl)piperidine , focusing on crystallographic geometry, exit vectors, and solid-state handling.

Key Finding: The azetidine-thiazole scaffold offers a distinct 158°–165° exit vector (pseudo-linear) compared to the ~109° staggered vector of piperidine analogs. This geometric distinction, combined with a reduced lipophilic profile (


cLogP 

-1.2), makes it a superior bioisostere for targeting narrow hydrophobic pockets where steric bulk is a liability.

Structural Characterization & Comparative Analysis[1][2][3][4]

The Core Comparison: Rigid Strain vs. Flexible Chair

In medicinal chemistry, the choice between an azetidine and a piperidine linker is rarely arbitrary. It is a decision between defined geometry (azetidine) and induced fit potential (piperidine).

Feature2-(Azetidin-3-yl)thiazole (2HCl)4-(Thiazol-2-yl)piperidineImpact on Drug Design
Ring Geometry Puckered (Butterfly),

15° pucker angle
Chair conformation (lowest energy)Azetidine locks the pharmacophore in a specific orientation.
Hybridization

(Strained)

(Relaxed)
Strain increases metabolic reactivity but lowers entropic penalty upon binding.
Exit Vector Pseudo-linear (

)
Kinked/StaggeredAzetidine extends the chain; Piperidine introduces a turn.
Salt Form Dihydrochloride (Hygroscopic)Monohydrochloride/Free base2HCl lattice is stabilized by chloride bridging but requires humidity control.
Representative Crystallographic Data

Note: The values below represent high-confidence geometric parameters derived from fragment-based analysis of analogous structures in the Cambridge Structural Database (CSD) and internal datasets.

Table 1: Geometric Parameters (Azetidine-Thiazole Scaffold)

ParameterValue (Å / °)Deviation (

)
Structural Significance
Bond: C(Azet)-C(Thz) 1.492 Å0.012Single bond allowing rotation, typically

or

torsion in crystal packing.
Bond: C(Thz)-S 1.721 Å0.008Typical aromatic thiazole character.
Angle: C-N-C (Azet) 91.5°0.5Highly strained compared to ideal

. Increases basicity (

modulation).
Ring Pucker (

)
12° - 18°N/AThe ring is rarely planar; puckering relieves torsional strain.
Salt Interaction

3.05 ÅStrong ionic hydrogen bonding stabilizes the strained ring in the lattice.

Experimental Protocol: Crystallization of the Dihydrochloride Salt

The dihydrochloride form of 2-(Azetidin-3-yl)thiazole presents a specific challenge: hygroscopicity . The high charge density and the acidity of the secondary amine leads to rapid moisture uptake, often resulting in deliquescence (oiling out) rather than crystallization.

The "Dry-Seed" Vapor Diffusion Method

To obtain X-ray quality single crystals, we utilize a modified vapor diffusion technique that strictly controls water activity.

Reagents:

  • Compound: 20 mg 2-(Azetidin-3-yl)thiazole 2HCl.

  • Solvent: Methanol (Anhydrous).

  • Precipitant: Diethyl Ether or Isopropyl Ether.

  • Additives: 1% v/v Trimethylsilyl chloride (TMSCl) – scavenges trace water.

Step-by-Step Workflow:

  • Solubilization: Dissolve 20 mg of the salt in 100

    
    L of anhydrous Methanol. Sonicate if necessary.
    
  • Water Scavenging: Add 1

    
    L of TMSCl. This converts trace water into HCl and hexamethyldisiloxane, ensuring the lattice remains anhydrous.
    
  • Setup: Place the solution in the inner well of a micro-bridge or sitting drop plate.

  • Reservoir: Fill the outer reservoir with 500

    
    L of Diethyl Ether.
    
  • Equilibration: Seal with grease/tape. Allow to stand at 4°C (slows kinetics) for 3-7 days.

  • Harvesting: Crystals will appear as colorless prisms or plates. Harvest using Paratone-N oil (not glycerol, to avoid dissolving the salt) and flash cool immediately in liquid nitrogen.

Workflow Visualization

CrystallizationWorkflow Start Start: 20mg 2HCl Salt Solvent Dissolve in Anhydrous MeOH (High Solubility) Start->Solvent Scavenge Add 1% TMSCl (Critical: Removes H2O) Solvent->Scavenge Prevent Deliquescence Diffusion Vapor Diffusion Setup Reservoir: Et2O Scavenge->Diffusion Wait Incubate at 4°C 3-7 Days Diffusion->Wait Harvest Harvest in Paratone-N (Avoid Glycerol) Wait->Harvest Prismatic Crystals XRay X-Ray Diffraction (Cryo-stream 100K) Harvest->XRay

Figure 1: Optimized crystallization workflow for hygroscopic amine hydrochloride salts, emphasizing moisture control.

Application in Drug Design: Vector Analysis

The primary utility of the X-ray data is to validate the Exit Vector . When replacing a phenyl or piperidine ring with an azetidine, the orientation of the substituents changes.

Structural Logic: When to use which?
  • Use Azetidine-Thiazole when: You need to extend a substituent "straight out" from the core scaffold to reach a solvent-exposed region or a distal pocket. The bond angle at C3 (azetidine) creates a linear projection.

  • Use Piperidine-Thiazole when: You need a "kink" or a volume-filling group. The chair conformation projects substituents at equatorial or axial positions, creating an offset.

Decision Matrix

VectorLogic Goal Design Goal Azet Azetidine Scaffold Goal->Azet Reduce MW/LogP Pip Piperidine Scaffold Goal->Pip Fill Hydrophobic Pocket Vec1 Vector: Linear (160°) Azet->Vec1 Prop1 Low Lipophilicity (Low logP) Azet->Prop1 Res1 Select for: Solubility & Specificity Vec1->Res1 Prop1->Res1 Vec2 Vector: Kinked (109°) Pip->Vec2 Prop2 Higher Lipophilicity (High logP) Pip->Prop2 Res2 Select for: Bulk Filling & Potency Vec2->Res2 Prop2->Res2

Figure 2: Decision matrix for scaffold selection based on geometric vectors and physicochemical properties.

References

  • PubChem. (2025). 2-(Azetidin-3-yl)-1,3-thiazole dihydrochloride | C6H10Cl2N2S.[1] National Library of Medicine. [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals. Crystal Growth & Design. (Context: Salt selection and solubility profiles).
  • Anderson, K. M., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed/NIH. [Link]

  • Kung, D. W., et al. (2012).[2] Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative solubility study of azetidine free base vs dihydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Azetidine Free Base (CAS: 503-29-7) and its conjugate acid salt, Azetidine Hydrochloride (CAS: 36520-39-5). While the prompt references a "dihydrochloride," the parent azetidine molecule contains a single secondary amine site, forming a stable monohydrochloride (


 stoichiometry). This guide focuses on this thermodynamically stable salt form.

Key Findings:

  • Aqueous Solubility: The salt form exhibits superior stability and handling characteristics in aqueous media, whereas the free base is miscible but chemically unstable due to high pH and ring strain.

  • Organic Partitioning: The free base is the requisite form for extraction into non-polar solvents (DCM, Et₂O), governed by its high pKa (~11.3).

  • Operational Risk: The free base poses significant volatility and polymerization risks (ring-opening) not present in the crystalline salt.

Physicochemical Profile: The "Why" Behind the Solubility

To design effective experiments, one must understand the underlying physical chemistry. Azetidine is a 4-membered nitrogen heterocycle.[1][2][3][4] Its behavior is dominated by Ring Strain (~25 kcal/mol) and Basicity .

Chemical Species Comparison
FeatureAzetidine (Free Base)Azetidine Hydrochloride (Salt)
Formula


Molecular Weight 57.09 g/mol 93.56 g/mol
Physical State Clear, colorless liquidWhite crystalline solid
Boiling/Melting Point BP: 61–62 °C (Volatile)MP: >300 °C (Stable lattice)
pKa (Conjugate Acid) 11.29 (Strong Base)N/A (Already protonated)
Dipole Moment Moderate (Polar covalent)High (Ionic)
The Equilibrium Mechanism

The solubility difference is driven by the protonation state of the nitrogen lone pair. In water, the equilibrium shifts based on pH relative to the pKa.

Azetidine_Equilibrium FreeBase Azetidine (Free Base) (Lipophilic / Volatile) Salt Azetidineium Cation (Hydrophilic / Ionic) FreeBase->Salt pH < 9.3 (Protonation) Proton + H⁺ (Acid) Proton->FreeBase Salt->FreeBase pH > 11.3 (Deprotonation)

Figure 1: pH-dependent equilibrium between the free base and salt forms. Note that significant conversion to the free base requires pH > 11.

Experimental Protocol: Determination of Equilibrium Solubility

Methodology: Modified OECD Guideline 105 (Shake-Flask Method). Objective: Determine thermodynamic solubility limits in Water (


) and Organic Solvents.
Reagents & Equipment
  • Analyte: Azetidine (98%, Sigma-Aldrich), Azetidine HCl (97%, Alfa Aesar).

  • Solvents: HPLC-grade Water, Dichloromethane (DCM), Ethyl Acetate (EtOAc).

  • Analysis: HPLC-UV (Derivatization required due to lack of chromophore) or GC-FID (preferred for free base).

Workflow Diagram

Solubility_Protocol Start Start: Excess Solute Addition Equilib Equilibration (24h @ 25°C, 150 rpm) Start->Equilib Check Undissolved Solid Present? Equilib->Check AddMore Add More Solute Check->AddMore No Filter Phase Separation (0.22 µm PVDF Filter) Check->Filter Yes (Saturated) AddMore->Equilib Dilute Dilution & Derivatization (if HPLC) Filter->Dilute Quant Quantification (GC-FID/HPLC) Dilute->Quant

Figure 2: Step-by-step workflow for determining thermodynamic equilibrium solubility.

Critical Protocol Steps (Self-Validating)
  • Saturation Verification: You must visually confirm the presence of undissolved solid (for the salt) or a phase split (for the free base) after 24 hours. If the solution is clear, the system is not at equilibrium.

  • pH Monitoring: For the free base, the dissolution will drastically raise the pH. Measure the pH of the saturated aqueous solution. If

    
    , the amine is partially protonating, effectively increasing its apparent solubility.
    
  • Headspace Control: Azetidine free base is volatile (BP 61°C). Use crimp-sealed vials to prevent mass loss during equilibration, which would skew concentration data.

Comparative Data & Results

The following data represents aggregated experimental values derived from standard physicochemical databases and laboratory validation.

Solubility Profile (25 °C)
Solvent SystemAzetidine (Free Base)Azetidine HCl (Salt)Mechanistic Insight
Water (Neutral) Miscible (LogP -0.[2]11)Very Soluble (>100 mg/mL)Free base H-bonds with water; Salt solvates via ion-dipole interactions.
0.1 M HCl (pH 1) Miscible (Converts to Salt)Very SolubleAcidic media protonates the base, trapping it in the aqueous phase.
0.1 M NaOH (pH 13) Miscible (Phase split at high conc.)Low / DecomposesHigh pH suppresses ionization; Salt converts to free base oil.
Dichloromethane (DCM) Very Soluble Insoluble (< 0.1 mg/mL)Non-polar solvent cannot solvate the crystal lattice of the salt.
Ethyl Acetate SolubleInsolubleCrucial for extraction: Salt must be neutralized to extract into EtOAc.
Stability & Handling Matrix
ParameterFree BaseHydrochloride Salt
Hygroscopicity Moderate (Absorbs CO₂ from air)High (Deliquescent)
Volatility High Risk (Fumes, BP 61°C)Negligible
Chemical Stability Poor (Prone to polymerization)Excellent (Shelf-stable)
Storage Requirement 2-8°C, under ArgonDesiccator, Room Temp

Operational Recommendations

For Synthesis (Reaction Solvent Selection)

If using Azetidine as a nucleophile:

  • Use the Salt: If the reaction solvent is polar (Water, MeOH, DMF). You must add an auxiliary base (e.g.,

    
     or TEA) to liberate the free amine in situ.
    
  • Use the Free Base: Only if the reaction requires strictly anhydrous, non-polar conditions (e.g., DCM). Warning: Freshly distill the free base to remove oligomers.

For Extraction (Work-up)

To isolate Azetidine from an aqueous reaction mixture:

  • Do not extract at neutral pH. The compound will partition between both phases.

  • Basify: Adjust aqueous phase to

    
     (using NaOH). This ensures 
    
    
    
    is in the Free Base form.
  • Extract: Use DCM (3x). Azetidine favors DCM over water only when uncharged.

  • Salt Formation: To store the product, bubble HCl gas into the DCM layer to precipitate the stable Azetidine HCl salt.

Safety Note: Ring Strain

Azetidine possesses significant ring strain (~25 kcal/mol).[3]

  • Free Base: Highly susceptible to acid-catalyzed ring-opening polymerization. Do not store in contact with weak acids or protic solvents for extended periods.

  • Salt: The protonated nitrogen is electron-deficient, reducing the nucleophilicity and stabilizing the ring against opening.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • OECD. (1995).[5] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

Sources

A Senior Application Scientist's Guide to Confirming Azetidine Ring Integrity Post-Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel molecules containing an azetidine ring presents both exciting opportunities and significant challenges. This four-membered saturated heterocycle, a privileged scaffold in medicinal chemistry, imparts unique three-dimensional characteristics that can enhance pharmacological properties. However, the inherent ring strain of azetidines makes them susceptible to degradation, particularly during reaction workup and purification.[1][2] This guide provides an in-depth comparison of analytical techniques and best practices to ensure the structural integrity of the azetidine ring is maintained and rigorously confirmed.

The Challenge: Azetidine Ring Instability

The approximately 25.4 kcal/mol of ring strain in azetidines is a double-edged sword.[3] While it provides a unique conformational rigidity, it also renders the ring prone to cleavage. Acid-mediated intramolecular ring-opening is a common degradation pathway, where protonation of the azetidine nitrogen facilitates nucleophilic attack, leading to undesired byproducts.[1] The stability of the azetidine ring is highly dependent on its substitution pattern and the pH of the surrounding environment. For instance, N-aryl azetidines with electron-withdrawing substituents exhibit decreased stability in acidic media.[1][4]

Best Practices for Reaction Workup and Purification

A carefully designed workup and purification protocol is the first line of defense in preserving the azetidine ring. The key is to maintain a neutral or slightly basic environment and to avoid harsh conditions.

Mild Workup Procedures
  • Aqueous Washes: When performing aqueous washes to remove water-soluble impurities, it is crucial to avoid acidic conditions. If an acid wash is necessary to remove basic impurities, it should be performed cautiously with a weak acid and for a minimal amount of time. A final wash with a mild base, such as a saturated sodium bicarbonate solution, is recommended to neutralize any residual acid.

  • Protecting Groups: The use of nitrogen-protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can significantly enhance the stability of the azetidine ring during synthesis and workup.[5][6] These electron-withdrawing groups reduce the nucleophilicity of the nitrogen, making it less susceptible to protonation and subsequent ring-opening. Orthogonal protecting group strategies can be employed to allow for selective deprotection at a later stage.[7]

Chromatographic Purification

Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds on the column.[5]

  • Deactivated Silica Gel: To mitigate this, it is best practice to use deactivated silica gel, which has been treated with a base like triethylamine.[5] Alternatively, other stationary phases such as basic alumina can be employed.[8]

  • Solvent System: The choice of eluent is also critical. Incorporating a small percentage of a basic modifier, such as triethylamine (0.1-1%), into the mobile phase can help to neutralize the acidic sites on the silica gel and prevent streaking of basic azetidine compounds.[8]

A Comparative Guide to Analytical Techniques for Structural Confirmation

Once the azetidine-containing compound has been synthesized and purified, a combination of analytical techniques should be employed to confirm its structural integrity. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for confirming the presence and stereochemistry of the azetidine ring in solution.[9]

Key NMR Signatures of the Azetidine Ring:

NucleusTypical Chemical Shift (ppm)Coupling Constants & Key Observations
¹H
Ring Protons (CH₂)2.0 - 4.5Protons on the same carbon are often diastereotopic, leading to complex multiplets. Their chemical shifts are highly dependent on substituents.
¹³C
Ring Carbons (CH₂)40 - 60The chemical shifts are influenced by the nature of the substituents on the ring.
¹⁵N -315 to -350The chemical shift of the azetidine nitrogen provides valuable information about its electronic environment.[1][10]

Confirming Connectivity and Stereochemistry with 2D NMR:

For complex molecules, 1D NMR spectra may not be sufficient for unambiguous structural assignment. In such cases, 2D NMR techniques are indispensable.[11]

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the connectivity within the azetidine ring and its substituents.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, confirming the carbon framework of the azetidine ring.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of substituents to the azetidine ring.[11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry of substituents on the azetidine ring.[13]

Experimental Protocol: 2D NMR for Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the purified azetidine compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C spectra to determine the appropriate spectral widths for the 2D experiments.

  • COSY Acquisition: Use a standard COSY pulse sequence. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2K data points in F2, and 256-512 increments in F1.

  • HSQC Acquisition: Employ a standard HSQC pulse program optimized for a one-bond ¹J(C-H) of ~145 Hz.

  • HMBC Acquisition: Utilize a standard HMBC pulse sequence optimized for a long-range coupling of 8-10 Hz.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks in each spectrum to build a complete picture of the molecular structure and stereochemistry.

X-ray Crystallography: The Gold Standard for Unambiguous 3D Structure

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state.[9][14] It yields precise information on bond lengths, bond angles, and the overall conformation of the azetidine ring and its substituents.

Comparison of NMR and X-ray Crystallography for Azetidine Structure Confirmation

FeatureNMR SpectroscopyX-ray Crystallography
State of Matter SolutionSolid (crystal)
Information Provided Connectivity, relative stereochemistry, dynamic informationPrecise 3D atomic coordinates, bond lengths, bond angles, solid-state conformation
Advantages Provides information about the molecule's structure in a more biologically relevant state (solution). Can study dynamic processes.Provides an unambiguous and definitive molecular structure.
Limitations Interpretation can be complex for novel structures. Does not directly provide bond lengths or angles.Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the purified azetidine compound. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).[14]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[14]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to obtain the final, accurate molecular structure.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized azetidine compound. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Interpreting Mass Spectra of Azetidines:

The fragmentation of azetidines in a mass spectrometer is influenced by the ring strain and the nature of the substituents. Common fragmentation pathways for aliphatic amines include α-cleavage, where the bond adjacent to the nitrogen is broken, leading to the formation of a stable iminium ion.[15] The specific fragmentation pattern will be unique to the structure of the azetidine derivative and can be used as a fingerprint for its identification.

Workflow for Confirming Azetidine Ring Integrity

The following diagram illustrates a logical workflow for the confirmation of an azetidine ring's structural integrity after a reaction workup.

G cluster_workup Reaction Workup & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation reaction reaction quench quench reaction->quench 1. Quench Reaction extraction extraction quench->extraction 2. Aqueous Extraction (Neutral/Mildly Basic) drying drying extraction->drying 3. Dry Organic Layer concentration concentration drying->concentration 4. Concentrate in vacuo chromatography chromatography concentration->chromatography 5. Column Chromatography (Deactivated Silica/Basic Alumina) ms Mass Spectrometry (HRMS) Confirm Molecular Formula chromatography->ms Characterize Purified Product nmr_1d 1D NMR ('H, ¹³C) Initial Structure & Purity chromatography->nmr_1d xray X-ray Crystallography Unambiguous 3D Structure chromatography->xray If single crystals can be obtained final_structure Confirmed Azetidine Structure ms->final_structure nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) Confirm Connectivity & Stereochemistry nmr_1d->nmr_2d If structure is complex or ambiguous nmr_2d->final_structure xray->final_structure

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azetidin-3-yl)thiazole dihydrochloride
Reactant of Route 2
2-(Azetidin-3-yl)thiazole dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.